7-Iodo-5H-pyrrolo[2,3-B]pyrazine
Overview
Description
7-Iodo-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine typically involves several steps:
Cyclization: This step involves the formation of the pyrrole and pyrazine rings.
Ring Annulation: This process helps in the formation of the fused ring system.
Cycloaddition: This step involves the addition of a molecule across a double or triple bond.
Direct C-H Arylation: This method involves the direct functionalization of the C-H bond in the pyrrole ring.
Industrial production methods often involve the use of transition-metal-free strategies, which are more environmentally friendly and cost-effective. For example, the research group of Trofimov described a method involving the cross-coupling of pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Chemical Reactions Analysis
7-Iodo-5H-pyrrolo[2,3-B]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Iodo-5H-pyrrolo[2,3-B]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: It is investigated for its potential as an antitumor and kinase inhibitory agent.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Iodo-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and growth. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
7-Iodo-5H-pyrrolo[2,3-B]pyrazine is unique due to its specific structure and biological activities. Similar compounds include:
5H-pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition.
Properties
IUPAC Name |
7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZUTCSWHPWNMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729603 | |
Record name | 7-Iodo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889451-26-7 | |
Record name | 7-Iodo-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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